3-NBD-C12 Cholesterol is a fluorescently labeled derivative of cholesterol, primarily utilized in scientific research to study cholesterol metabolism and distribution within biological membranes. The compound is characterized by the incorporation of a nitrobenzodiazole (NBD) fluorophore linked through a 12-carbon chain to the cholesterol backbone. This design allows for the visualization of cholesterol dynamics in various biological contexts, making it an invaluable tool in cell biology, biochemistry, and medical research.
The compound belongs to the class of fluorescent probes, specifically designed for tracking lipid molecules. It is categorized under:
The synthesis of 3-NBD-C12 Cholesterol involves several key steps:
The reaction conditions typically involve organic solvents and reagents that facilitate esterification and amide coupling reactions. The process may require purification steps such as chromatography to isolate the final product with high purity.
The molecular structure of 3-NBD-C12 Cholesterol can be described as follows:
The compound's structural characterization can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
3-NBD-C12 Cholesterol can participate in various chemical reactions:
Common reducing agents include sodium borohydride and lithium aluminum hydride, which may be employed depending on the desired modification of the NBD fluorophore or cholesterol moiety.
The mechanism of action for 3-NBD-C12 Cholesterol involves its incorporation into biological membranes where it mimics the behavior of natural cholesterol. Upon incorporation:
3-NBD-C12 Cholesterol has diverse applications across multiple fields:
This compound serves as a crucial tool for advancing our understanding of lipid biology and its implications in health and disease.
Cholesterol is a fundamental structural and functional component of eukaryotic cell membranes, constituting up to 50 mol% of plasma membrane lipids. It modulates membrane fluidity, permeability, and microdomain organization through condensation effects on phospholipid acyl chains. This action increases lateral membrane pressure and promotes the formation of liquid-ordered (Lo) phases, which serve as platforms for lipid raft assembly. These sterol-enriched nanodomains (10–200 nm) facilitate critical cellular processes, including signal transduction, protein sorting, and pathogen entry, by concentrating receptors and signaling molecules. Cholesterol’s asymmetric molecular architecture—featuring a planar α-face and methyl-group-studded β-face—enables specific interactions with saturated phospholipids and sphingomyelin, driving phase separation in ternary lipid mixtures (e.g., DOPC/Chol/SM) [1] [6].
Traditional methods for visualizing cellular cholesterol face significant constraints. Filipin, an intrinsically fluorescent polyene antibiotic, binds free cholesterol but disrupts membrane integrity, precludes live-cell imaging, and exhibits poor specificity and rapid photobleaching. Intrinsic sterols like dehydroergosterol (DHE) and cholestatrienol (CTL) preserve cholesterol-like behavior but suffer from ultraviolet (UV)-dependent excitation, low quantum yields, and high photobleaching rates, limiting their utility in advanced microscopy. Antibody-based probes are restricted to fixed samples due to poor membrane permeability and limited antigenicity. Crucially, these techniques cannot differentiate endogenous cholesterol pools (e.g., newly synthesized vs. dietary-derived) or resolve real-time trafficking dynamics, creating a demand for bioorthogonal analogs [2] [3].
Table 1: Comparison of Cholesterol Visualization Techniques
| Technique | Live-Cell Compatible? | Spatial Resolution | Key Limitations |
|---|---|---|---|
| Filipin staining | No | ~300 nm | Membrane disruption; UV phototoxicity; fixed cells only |
| DHE/CTL microscopy | Yes | ~200 nm | Low quantum yield; rapid photobleaching; UV requirement |
| Anti-cholesterol AB | No | ~200 nm | Low antigenicity; requires permeabilization |
| NBD-based analogs | Yes | <100 nm* | Altered partitioning in Lo/Ld phases* |
*Super-resolution techniques (e.g., STED-FCS) can enhance resolution* [2] [3].
Fluorescent cholesterol analogs address these limitations by covalently linking cholesterol to environment-sensitive fluorophores (e.g., NBD, BODIPY, TopFluor) via optimized chemical bridges. Design principles prioritize:
NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) exemplifies this strategy, offering visible-wavelength excitation (∼465 nm), pH-insensitive emission (∼535 nm), and compatibility with confocal and super-resolution microscopy. Applications include:
3β-dodecanoyl-NBD-cholesterol (3-NBD-C12 cholesterol; CAS 1246303-05-8) features a C12 acyl linker tethering the NBD fluorophore to cholesterol’s C3-hydroxyl group. This design confers distinct advantages:
Molecular Architecture and Membrane Positioning
The C12 linker anchors NBD in the lipid-water interface, positioning the fluorophore near the glycerol backbone of phospholipids. Unlike shorter linkers (e.g., C6-NBD-Chol), the C12 spacer enables deeper but dynamic penetration, as confirmed by:
Phase Partitioning Behavior
3-NBD-C12 cholesterol exhibits Lo-phase enrichment in model membranes (e.g., DOPC/SM/Chol GUVs), mirroring native cholesterol’s preference. However, its partitioning is linker-dependent:
Table 2: Membrane Interactions of 3-NBD-C12 Cholesterol
| Property | 3-NBD-C12 Cholesterol | Native Cholesterol | Key Evidence |
|---|---|---|---|
| Linker type | Carbamate + C12 acyl chain | N/A | Chemical structure (C₄₅H₇₀N₄O₅) [5] |
| Membrane position | Upper acyl chain/glycerol region | Hydrocarbon core | NMR collision probabilities [8] |
| Lo/Ld partition ratio | ~1.5 | ~1.3–1.6 | Fluorescence microscopy of GUVs [1] |
| Dynamic reorientation | High | Low | ¹H magic-angle spinning NMR [8] |
Protein Interaction Capabilities
The analog binds cholesterol-interacting domains through conserved motifs:
Despite these strengths, 3-NBD-C12 cholesterol shows limitations in intracellular trafficking assays, where alternative analogs (e.g., TopFluor-Chol) may outperform it in NPC1-deficient cells [2]. Nevertheless, its photostability and compatibility with advanced microscopy cement its role in membrane biology.
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